BenchChemオンラインストアへようこそ!

Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate

TBK1 inhibition kinase assay ester SAR

Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate (CAS 1820640-27-4, C₁₇H₁₆N₂O₄, MW 312.32) is the methyl ester derivative of the 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid scaffold, a privileged chemotype for targeting the non-canonical IκB kinases TBK1 and IKKε. It is a direct structural analog of the FDA-approved drug amlexanox (2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid), differing solely by methylation of the C3-carboxylic acid moiety.

Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
Cat. No. B7962139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate
Molecular FormulaC17H16N2O4
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)OC)N
InChIInChI=1S/C17H16N2O4/c1-8(2)9-4-5-13-10(6-9)14(20)11-7-12(17(21)22-3)15(18)19-16(11)23-13/h4-8H,1-3H3,(H2,18,19)
InChIKeyJEMBXPKPPPPJKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate: Procurement-Grade Overview for TBK1/IKKε Research


Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate (CAS 1820640-27-4, C₁₇H₁₆N₂O₄, MW 312.32) is the methyl ester derivative of the 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid scaffold, a privileged chemotype for targeting the non-canonical IκB kinases TBK1 and IKKε [1]. It is a direct structural analog of the FDA-approved drug amlexanox (2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid), differing solely by methylation of the C3-carboxylic acid moiety [2]. This single-point modification profoundly alters the compound's kinase inhibition profile, physicochemical properties, and cellular activity, positioning the methyl ester as a mechanistically distinct tool for probing structure-activity relationships (SAR) and kinase selectivity within this chemotype series.

Why Methyl 2-Amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate Cannot Be Interchanged with Amlexanox or In-Class Carboxylic Acid Analogs


The chromeno[2,3-b]pyridine-3-carboxylic acid scaffold exhibits extreme sensitivity to C3-position modification. Crystallographic and biochemical evidence demonstrates that the carboxylic acid group of amlexanox engages in a critical hydrogen-bonding network with Thr156 in the TBK1 hinge region [1]. Conversion of the carboxylic acid to a methyl ester eliminates this key polar contact, nearly abolishing inhibitory activity against TBK1 while differentially affecting IKKε, which tolerates greater conformational plasticity in its hinge [1]. Consequently, the methyl ester derivative possesses a fundamentally distinct target engagement profile compared to amlexanox: it is essentially TBK1-inactive while retaining some IKKε-interacting capacity. This divergence in kinase selectivity, combined with altered lipophilicity (XLogP3-AA 3.4 vs. amlexanox LogP ~3.74 [2]), precludes simple interchangeability in any assay or application where target engagement, cellular potency, or pharmacokinetic behavior is relevant. Procurement decisions must therefore be guided by the specific experimental question: TBK1-dependent readouts require the carboxylic acid or optimized bioisostere; IKKε-biased or kinase-selectivity studies may exploit the ester's differential profile.

Quantitative Differentiation Evidence: Methyl 2-Amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate vs. Amlexanox and Closest Ester Analogs


C3 Esterification Abolishes TBK1 Inhibition: Class-Level Evidence from the Ethyl Ester Analog Compared to Amlexanox

Crystallographic and biochemical characterization of amlexanox C3-derivatives reveals that esterification of the carboxylic acid group nearly eliminates TBK1 inhibitory activity. The ethyl ester analog of amlexanox (PDB ligand ID E0P; PDB entry 6BOD) exhibits an IC₅₀ of 123,000 nM (123 μM) against recombinant human TBK1, representing a >100-fold loss in potency compared to the parent carboxylic acid amlexanox, which inhibits TBK1 with an IC₅₀ of approximately 1–2 μM (1,000–2,000 nM) [1]. The methyl ester is structurally homologous to the ethyl ester at the C3 position, differing only by a methylene unit in the ester alkyl chain, and is therefore predicted to exhibit comparably abrogated TBK1 inhibition based on the established class-level SAR that short esters nearly abolish TBK1 binding [1].

TBK1 inhibition kinase assay ester SAR amlexanox analog

Differential IKKε Sensitivity: Ester Modification Spares IKKε Relative to TBK1, Creating a Selectivity Wedge

The Beyett et al. (2018) study explicitly demonstrates that IKKε is less affected by carboxylic acid modification than TBK1, attributable to greater conformational plasticity in the IKKε hinge region that accommodates the loss of the Thr156-mediated hydrogen bond critical for TBK1 binding [1]. While quantitative IKKε IC₅₀ data for the isolated ethyl or methyl ester are not reported, the differential sensitivity creates a selectivity wedge: the TBK1/IKKε potency ratio shifts dramatically from approximately 1:3–6 (TBK1:IKKε IC₅₀ ≈ 0.85 μM vs. 5.1 μM) for amlexanox to a substantially IKKε-biased profile for ester derivatives [2]. This contrasts sharply with the tetrazole bioisostere analog, which achieves balanced dual potency with IC₅₀ values of 200 nM (IKKε) and 400 nM (TBK1) [1].

IKKε inhibition kinase selectivity TBK1 vs IKKε hinge plasticity

Absence of Cellular Functional Response in Adipocytes: Ester Analogs Fail to Recapitulate Amlexanox Activity in 3T3-L1 Cells

In cell-based assays using 3T3-L1 adipocytes, no C3-modified analog of amlexanox—including ester derivatives—produced a greater IL-6 secretory response than the parent carboxylic acid amlexanox, despite some analogs achieving improved in vitro kinase potency [1]. The authors specifically note that this disconnect between biochemical potency and cellular activity 'may be attributed to altered absorption and distribution' of the ester and amide analogs [1]. This finding establishes a clear functional differentiation: while amlexanox reproducibly elicits IL-6 secretion, p38 phosphorylation, and TBK1 phosphorylation in adipocytes at therapeutically relevant concentrations, ester analogs are functionally silent or markedly attenuated in this disease-relevant cellular context [1].

cellular efficacy 3T3-L1 adipocytes IL-6 secretion obesity model

Lipophilicity Shift: Methyl Ester XLogP3-AA 3.4 vs. Amlexanox LogP 3.74 Alters Physicochemical Profile for Formulation and Permeability

The methyl ester (PubChem CID 75487954) has a computed XLogP3-AA value of 3.4, whereas the parent carboxylic acid amlexanox exhibits a reported LogP of approximately 3.74 (ChemAxon) and 2.76 (ALOGPS) [1][2]. The esterification eliminates the ionizable carboxylic acid proton (amlexanox pKa ~4.3), converting the compound from a pH-dependent ionizable species to a neutral, unionized molecule across physiological pH ranges [2]. This physicochemical divergence has practical consequences: the methyl ester is predicted to exhibit altered aqueous solubility, different DMSO stock solution behavior, and distinct membrane permeability characteristics compared to amlexanox, which is consistent with the observed disconnect between biochemical potency and cellular activity noted for ester analogs [3].

lipophilicity LogP physicochemical properties formulation

Crystallographic Validation: TBK1-Ethyl Ester Co-Crystal Structure (PDB 6BOD) Provides Structural Rationale for Methyl Ester Differentiation

A high-resolution (3.20 Å) X-ray co-crystal structure of TBK1 in complex with the ethyl ester analog of amlexanox has been deposited as PDB entry 6BOD [1]. This structure reveals that the ethyl ester moiety fails to engage Thr156 in the TBK1 hinge region—the critical hydrogen bond that anchors the carboxylic acid of amlexanox (PDB 6CQ4, 6CQ5) [1]. The methyl ester, being structurally isosteric to the ethyl ester at the ester carbonyl position, is predicted to adopt an identical binding pose with the same loss of hinge-region contact, providing a direct structural explanation for the loss of TBK1 inhibitory potency upon esterification [1]. This co-crystal structure is directly usable for computational chemistry workflows including docking validation, molecular dynamics simulations, and structure-guided design of next-generation analogs.

X-ray crystallography TBK1 co-crystal structure-based drug design binding mode

Synthetic Intermediate Utility: Methyl Ester as a Late-Stage Diversification Handle for Parallel SAR Library Synthesis

The methyl ester serves as a protected carboxylic acid equivalent that can be hydrolyzed to the parent amlexanox under mild basic conditions, or transesterified to access diverse ester analogs [1]. In the comprehensive SAR campaign reported by Beyett et al., ester intermediates were routinely employed as protected precursors to the final carboxylic acid screening compounds, with ethyl ester intermediates (compounds 15-24, 32-58) undergoing base hydrolysis to yield the bioactive carboxylic acids [1]. The methyl ester analog therefore occupies a strategic position in the synthetic workflow: it can function as a stable, storable intermediate for on-demand hydrolysis to amlexanox, as a precursor for amide or hydrazide derivatization, or as a prodrug scaffold for in vivo studies where esterase-mediated conversion to the active carboxylic acid is desired [2].

medicinal chemistry synthetic intermediate SAR library prodrug

Procurement-Driven Application Scenarios for Methyl 2-Amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate


Negative Control Compound for TBK1/IKKε Cellular Assays in Obesity and Metabolic Inflammation Research

In 3T3-L1 adipocyte assays measuring IL-6 secretion, p38 phosphorylation, or TBK1 autophosphorylation as pharmacodynamic markers of target engagement, the methyl ester serves as a matched negative control that confirms the on-target nature of amlexanox-mediated effects. Because C3 esterification nearly abolishes TBK1 inhibition and eliminates cellular functional activity [1], any observed biological response in the presence of the methyl ester can be attributed to off-target or TBK1/IKKε-independent mechanisms, strengthening the interpretability of experimental conclusions in obesity, type 2 diabetes, and non-alcoholic fatty liver disease models.

IKKε-Selective Pharmacological Probe for Pathway Dissection Studies

For experiments requiring selective pharmacological interrogation of IKKε-dependent signaling pathways (e.g., interferon regulatory factor activation, inflammatory cytokine regulation) without concomitant TBK1 inhibition, the methyl ester offers a distinct advantage over balanced dual inhibitors such as amlexanox (IC₅₀ ~1–2 μM for both kinases) or the tetrazole bioisostere (IC₅₀ 200–400 nM) [2]. The differential sensitivity of IKKε to C3 ester modification creates a functional selectivity wedge that is unavailable with any carboxylic acid or tetrazole analog in this chemotype series.

Structural Biology and Computational Chemistry: Co-Crystal-Guided Inhibitor Design

The TBK1-ethyl ester co-crystal structure (PDB 6BOD, resolution 3.20 Å) provides a validated structural template for docking studies, molecular dynamics simulations, and free energy perturbation calculations [3]. The methyl ester, being the closest purchasable analog to the crystallized ethyl ester ligand, can be used as a reference compound for validating computational binding pose predictions, assessing the energetic penalty of hinge-region hydrogen bond loss, and guiding the design of next-generation IKKε-selective or prodrug-based chromeno[2,3-b]pyridine inhibitors.

Synthetic Chemistry: Late-Stage Diversification Intermediate for Parallel SAR Libraries

In medicinal chemistry campaigns aimed at expanding the structure-activity relationships of the chromeno[2,3-b]pyridine scaffold, the methyl ester provides a stable, commercially available entry point for C3-position diversification via hydrolysis (to amlexanox), transesterification (to access diverse ester analogs), aminolysis (to generate amide derivatives), or hydrazinolysis (to yield hydrazide precursors for heterocycle synthesis) [4]. This eliminates the need for protecting group chemistry on the carboxylic acid, reducing synthetic step count and enabling parallel library synthesis approaches.

Quote Request

Request a Quote for Methyl 2-amino-7-isopropyl-5-oxochromeno[2,3-B]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.